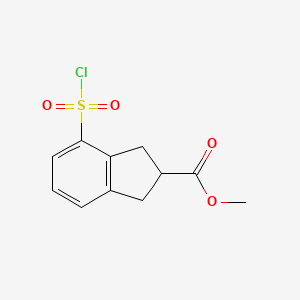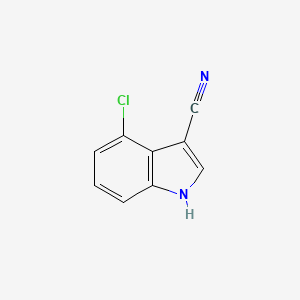![molecular formula C11H15NO B3195258 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol CAS No. 89140-85-2](/img/structure/B3195258.png)
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Overview
Description
5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is an organic compound with the molecular formula C11H15NO. It is characterized by a unique structure that includes a seven-membered ring fused to a benzene ring, with an amino group and a hydroxyl group attached. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7
Mode of Action
The mode of action of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. Once the targets are identified, it will be possible to explain how this compound interacts with its targets and the changes that result from this interaction.
Biochemical Pathways
Without knowledge of the specific targets of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways.
Result of Action
The molecular and cellular effects of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. These effects can only be described once the compound’s targets and mode of action are identified.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-keto-6,7,8,9-tetrahydro-5H-benzoannulen-6-ol.
Reduction: Formation of 5-amino-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Substitution: Formation of derivatives with substituted amino or hydroxyl groups.
Scientific Research Applications
5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Lacks the amino group, resulting in different chemical and biological properties.
- 1-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications .
Uniqueness
5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is unique due to the presence of both an amino and a hydroxyl group on the same molecule, which allows for a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCHTMVMNPPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C2=CC=CC=C2C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008667 | |
| Record name | 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89140-85-2 | |
| Record name | 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Oxirane, 2,2'-[(2-methyl-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B3195248.png)




